D3 Receptor Binding Selectivity: 100-Fold Over D2 and Validated Against 66+ Off-Targets
SB-277011 dihydrochloride exhibits a pKi of 8.0 (Ki ≈ 10–11.2 nM) at the human D3 receptor and >100-fold selectivity over the human D2 receptor (pKi = 6.0). In a broad counter-screen against 66 other receptors, enzymes, and ion channels, no significant off-target binding (defined as <100-fold selectivity versus D3) was detected [1][2]. By comparison, the structurally distinct D3 antagonist NGB 2904 has a D3 Ki of 1.4 nM but only ~155-fold selectivity over D2 (Ki D2 = 217 nM) when evaluated across a narrower panel of 6 receptor subtypes ; PG01037 has a D3 Ki of 0.7 nM and 133-fold selectivity over D2 (Ki D2 = 93.3 nM) ; U99194 has a D3 Ki of 160 nM and only ~14-fold selectivity over D2 (Ki D2 = 2281 nM) . The breadth of the SB-277011 counter-screen (66+ targets) remains unreplicated for these later-generation D3 antagonists, meaning their full off-target liability is not characterized to the same depth.
| Evidence Dimension | In vitro binding affinity and selectivity at human recombinant dopamine receptors, plus breadth of counter-screening |
|---|---|
| Target Compound Data | D3 pKi = 8.0 (Ki ≈ 11.2 nM); D2 pKi = 6.0; selectivity ratio ≥100-fold; counter-screened against 66+ receptors/enzymes/ion channels with no significant off-target hits [1][2] |
| Comparator Or Baseline | NGB 2904: D3 Ki = 1.4 nM, D2 Ki = 217 nM (~155-fold selectivity), 6 receptors screened ; PG01037: D3 Ki = 0.7 nM, D2 Ki = 93.3 nM (133-fold), limited panel ; U99194: D3 Ki = 160 nM, D2 Ki = 2281 nM (~14-fold) |
| Quantified Difference | SB-277011 is the only D3 antagonist in this set with a published comprehensive 66-target counter-screen; U99194 is ~7-fold less selective than SB-277011; PG01037 and NGB 2904 have comparable or higher selectivity ratios but lack equivalent broad off-target validation |
| Conditions | Radioligand binding assays using [125I]iodosulpride at human recombinant D3 and D2 receptors expressed in CHO cells; counter-screen performed by CEREP at 66 targets [1][2] |
Why This Matters
For studies requiring unambiguous attribution of functional effects to D3 receptor blockade, the depth of off-target validation directly determines the confidence with which negative results can be interpreted as true D3 independence.
- [1] Reavill C, et al. Pharmacological actions of a novel, high-affinity, and selective human dopamine D3 receptor antagonist, SB-277011-A. J Pharmacol Exp Ther. 2000;294(3):1154-1165. View Source
- [2] Stemp G, et al. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011). J Med Chem. 2000;43(9):1878-1885. View Source
